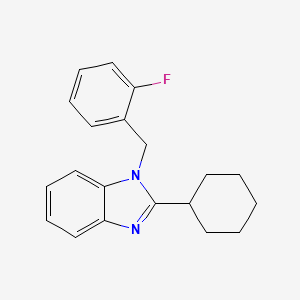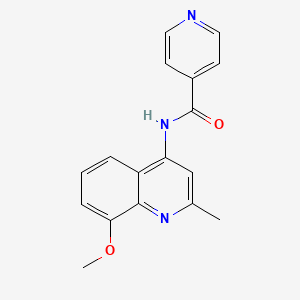![molecular formula C22H27N3O5S B15002168 N-{2-[(1-{[4-(dimethylsulfamoyl)phenyl]carbonyl}-1,2,3,4-tetrahydroquinolin-8-yl)oxy]ethyl}acetamide](/img/structure/B15002168.png)
N-{2-[(1-{[4-(dimethylsulfamoyl)phenyl]carbonyl}-1,2,3,4-tetrahydroquinolin-8-yl)oxy]ethyl}acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-({1-[4-(DIMETHYLSULFAMOYL)BENZOYL]-1,2,3,4-TETRAHYDROQUINOLIN-8-YL}OXY)ETHYL]ACETAMIDE is a complex organic compound with a unique structure that combines a benzoic acid derivative with a tetrahydroquinoline moiety
准备方法
The synthesis of N-[2-({1-[4-(DIMETHYLSULFAMOYL)BENZOYL]-1,2,3,4-TETRAHYDROQUINOLIN-8-YL}OXY)ETHYL]ACETAMIDE typically involves multiple steps:
Formation of the Tetrahydroquinoline Core: This can be achieved through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the tetrahydroquinoline ring.
Introduction of the Benzoic Acid Derivative: The benzoic acid derivative is introduced through an acylation reaction, where the tetrahydroquinoline core is reacted with 4-(dimethylsulfamoyl)benzoyl chloride.
Attachment of the Acetamide Group: The final step involves the reaction of the intermediate with ethyl acetate under basic conditions to form the acetamide group.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
化学反应分析
N-[2-({1-[4-(DIMETHYLSULFAMOYL)BENZOYL]-1,2,3,4-TETRAHYDROQUINOLIN-8-YL}OXY)ETHYL]ACETAMIDE can undergo various chemical reactions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinoline derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced form.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
N-[2-({1-[4-(DIMETHYLSULFAMOYL)BENZOYL]-1,2,3,4-TETRAHYDROQUINOLIN-8-YL}OXY)ETHYL]ACETAMIDE has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its ability to form stable complexes with metals can be exploited in the development of new materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme activity and protein interactions.
作用机制
The mechanism of action of N-[2-({1-[4-(DIMETHYLSULFAMOYL)BENZOYL]-1,2,3,4-TETRAHYDROQUINOLIN-8-YL}OXY)ETHYL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
相似化合物的比较
N-[2-({1-[4-(DIMETHYLSULFAMOYL)BENZOYL]-1,2,3,4-TETRAHYDROQUINOLIN-8-YL}OXY)ETHYL]ACETAMIDE can be compared with other similar compounds, such as:
N-[4-(Dimethylsulfamoyl)phenyl]acetamide: This compound shares the dimethylsulfamoyl group but lacks the tetrahydroquinoline moiety, making it less complex and potentially less versatile.
Quinoline Derivatives: These compounds have a similar core structure but may lack the specific functional groups present in N-[2-({1-[4-(DIMETHYLSULFAMOYL)BENZOYL]-1,2,3,4-TETRAHYDROQUINOLIN-8-YL}OXY)ETHYL]ACETAMIDE, affecting their reactivity and applications.
The uniqueness of N-[2-({1-[4-(DIMETHYLSULFAMOYL)BENZOYL]-1,2,3,4-TETRAHYDROQUINOLIN-8-YL}OXY)ETHYL]ACETAMIDE lies in its combination of functional groups, which confer specific chemical and biological properties.
属性
分子式 |
C22H27N3O5S |
|---|---|
分子量 |
445.5 g/mol |
IUPAC 名称 |
N-[2-[[1-[4-(dimethylsulfamoyl)benzoyl]-3,4-dihydro-2H-quinolin-8-yl]oxy]ethyl]acetamide |
InChI |
InChI=1S/C22H27N3O5S/c1-16(26)23-13-15-30-20-8-4-6-17-7-5-14-25(21(17)20)22(27)18-9-11-19(12-10-18)31(28,29)24(2)3/h4,6,8-12H,5,7,13-15H2,1-3H3,(H,23,26) |
InChI 键 |
YDHNDOREAKFASK-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NCCOC1=CC=CC2=C1N(CCC2)C(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[3-(1,3-benzodioxol-5-yl)-1,2-oxazol-5-yl]-4-(methoxymethyl)-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine](/img/structure/B15002085.png)
![Ethyl 4-({[3-ethoxy-1,1,1-trifluoro-3-oxo-2-(2,2,2-trifluoroethoxy)propan-2-yl]carbamoyl}amino)benzoate](/img/structure/B15002092.png)

![5-(4-bromo-6,7-dimethoxy-1,3-benzodioxol-5-yl)-N'-[(E)-(2,4-dimethoxyphenyl)methylidene]-4-methyl-4,5-dihydro-1,2-oxazole-3-carbohydrazide](/img/structure/B15002105.png)

![3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(2-phenylethyl)-1H-pyrrol-2-amine](/img/structure/B15002109.png)

![3,7-bis(3,4-dimethoxyphenyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B15002127.png)
![4-Methoxy-N-[4-(methoxymethyl)-6-methyl-2-{4'H-spiro[cyclopentane-1,3'-isoquinolin]-1'-YL}thieno[2,3-B]pyridin-3-YL]benzamide](/img/structure/B15002130.png)
![N-[1-benzyl-2-methyl-5-oxo-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]nicotinamide](/img/structure/B15002133.png)
![N-(4-methoxyphenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-amine](/img/structure/B15002142.png)
![2-(1-(4-chlorobenzyl)-1H-indol-3-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B15002147.png)
![4-[(Dibenzo[b,d]furan-2-yloxy)methyl]-2-(2-furyl)-1,3-thiazole](/img/structure/B15002155.png)
![4-(4-methoxyphenyl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-b]pyridin-2(1H)-one](/img/structure/B15002171.png)
